

The Rise and Discontinuation of Belrestotug (MK-8282): A Technical Overview

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Compound of Interest

Compound Name: MK-8282

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Watertown, MA and Gosselies, Belgium - Belrestotug (formerly **MK-8282**, also known as EOS-448), a human immunoglobulin G1 (IgG1) monoclonal antibody targeting the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), has recently seen the termination of its development program. This decision was made by GSK and iTeos Therapeutics following a review of interim data from the Phase 2 GALAXIES clinical trials[1]. While the combination of belrestotug and the anti-PD-1 antibody dostarlimab showed a clinically meaningful improvement in the primary endpoint of objective response rate (ORR), it failed to demonstrate a significant benefit in the secondary endpoint of progression-free survival (PFS) in patients with non-small cell lung cancer (NSCLC)[2][3].

This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of belrestotug, culminating in the data that led to the cessation of its development.

Discovery and Rationale

Belrestotug was developed as a high-affinity, potent anti-TIGIT monoclonal antibody designed to enhance the antitumor immune response[4]. TIGIT is an inhibitory receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells, and plays a crucial role in suppressing the immune system's ability to fight cancer[5][6][7]. By blocking TIGIT, belrestotug was intended to "release the brakes" on the immune system, allowing for a more robust anti-cancer attack. The rationale for its development was rooted in the understanding of the TIGIT/CD226 signaling axis, a critical pathway in immune cell activation.

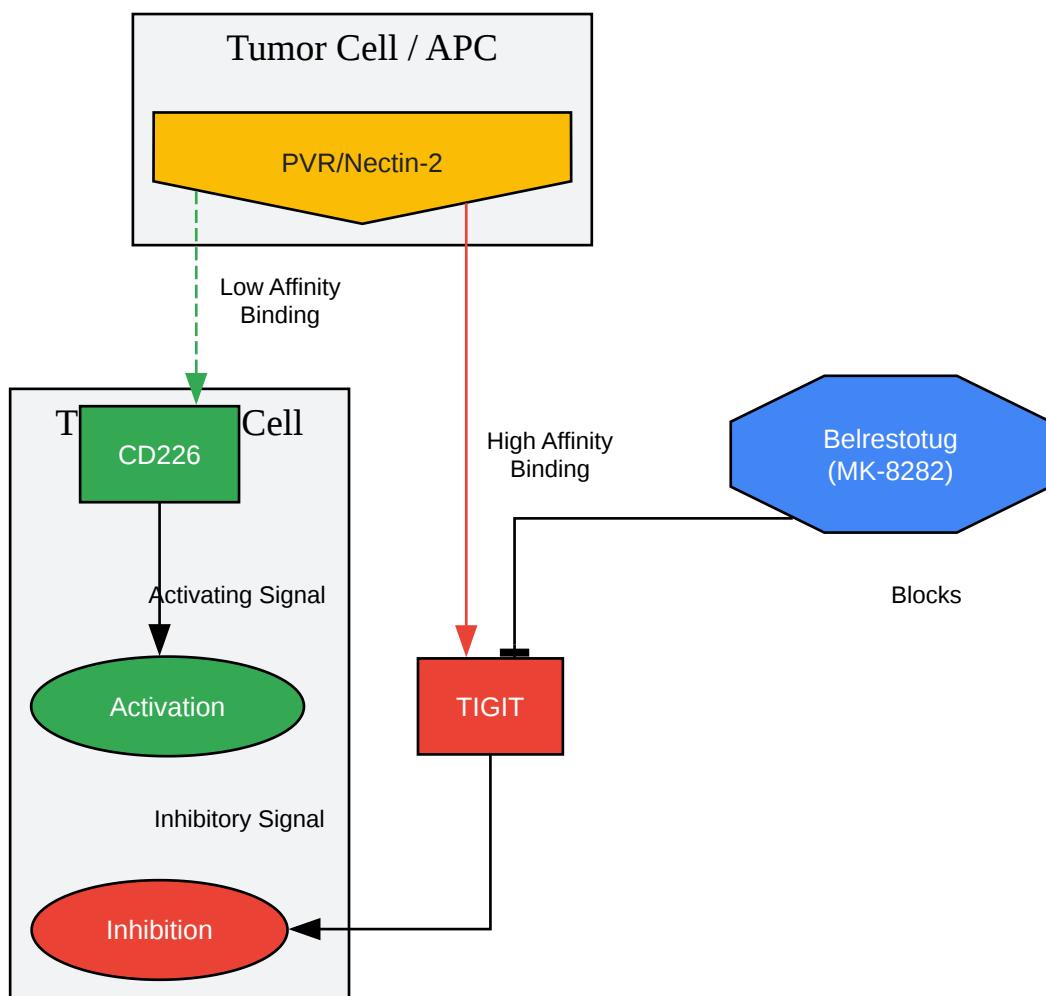
Mechanism of Action: The TIGIT/CD226 Axis

Belrestotug's mechanism of action is centered on the modulation of the TIGIT/CD226 pathway. TIGIT and the co-stimulatory receptor CD226 share the same ligands, primarily the poliovirus receptor (PVR) and nectin-2, which are often expressed on tumor cells^{[5][6][8]}. TIGIT binds to these ligands with higher affinity than CD226, leading to an inhibitory signal that dampens T cell and NK cell activity^{[5][7]}.

Belrestotug was designed to block the interaction between TIGIT and its ligands. This has two key effects:

- Direct Blockade of Inhibitory Signaling: By preventing ligand binding, belrestotug directly inhibits the downstream inhibitory signals mediated by TIGIT.
- Enhancement of Co-stimulatory Signaling: By preventing TIGIT from outcompeting CD226 for ligand binding, belrestotug allows for increased CD226-mediated co-stimulatory signals, leading to enhanced T cell and NK cell activation, proliferation, and cytokine production^[7].

Furthermore, as an IgG1 antibody, belrestotug was designed to have a multifaceted immune modulatory mechanism by engaging with Fc_Y receptors (Fc_YR), which can induce cytokine release and antibody-dependent cellular cytotoxicity (ADCC), potentially leading to the depletion of immunosuppressive T regulatory cells (Tregs) that express high levels of TIGIT^{[4][9]}.



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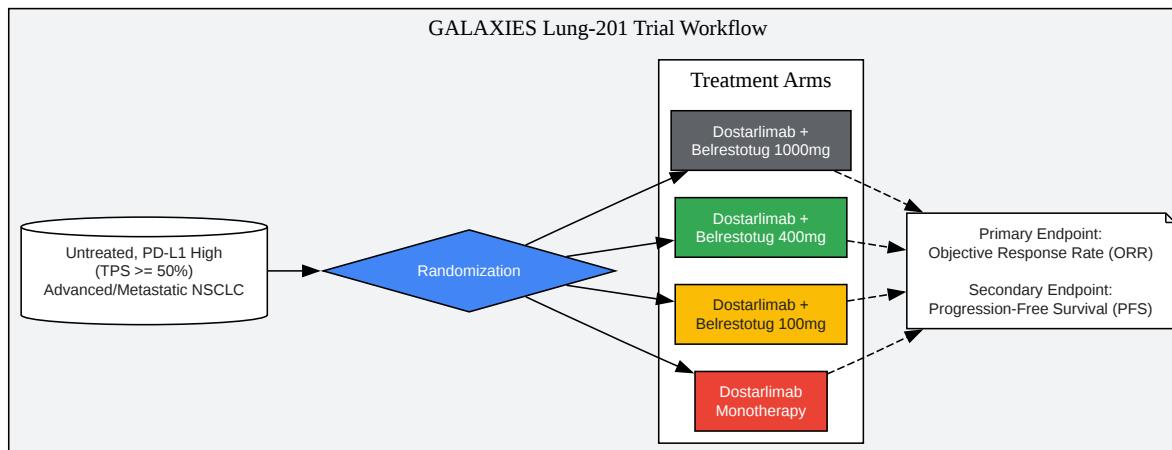
Belrestotug's Mechanism of Action in the TIGIT/CD226 Pathway.

Clinical Development and Trial Results

The primary investigation into the efficacy and safety of belrestotug was the Phase 2 GALAXIES Lung-201 platform study (NCT05565378)[10][11]. This open-label, randomized trial evaluated belrestotug in combination with the PD-1 inhibitor dostarlimab in patients with previously untreated, unresectable, locally advanced or metastatic NSCLC with high PD-L1 expression (tumor proportion score $\geq 50\%$)[2][3][10].

Experimental Protocol: GALAXIES Lung-201 (Substudy 1)

- Objective: To evaluate the safety and efficacy of belrestotug in combination with dostarlimab compared to dostarlimab monotherapy.
- Patient Population: Previously untreated, unresectable, locally advanced or metastatic NSCLC with PD-L1 TPS $\geq 50\%$, EGFR and ALK wild-type, and no other actionable driver mutations[2][3].
- Treatment Arms:
 - Dostarlimab 500 mg every 3 weeks (monotherapy)
 - Dostarlimab 500 mg every 3 weeks + Belrestotug 100 mg
 - Dostarlimab 500 mg every 3 weeks + Belrestotug 400 mg
 - Dostarlimab 500 mg every 3 weeks + Belrestotug 1000 mg[3]
- Primary Endpoint: Objective Response Rate (ORR)[2][3].
- Secondary Endpoint: Progression-Free Survival (PFS)[2][12].

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Simplified Workflow of the GALAXIES Lung-201 Clinical Trial.

Efficacy Data

The combination of belrestotug and dostarlimab demonstrated a clinically meaningful improvement in ORR across all dose cohorts compared to dostarlimab monotherapy[10][13]. However, the improvement in ORR did not translate into a significant benefit in PFS, which ultimately led to the termination of the development program[2][3][14].

Treatment Arm	Number of Patients (n)	Investigator-Assessed ORR (95% CI)	Confirmed ORR (95% CI)
Dostarlimab Monotherapy	32	37.5% (21.1% - 56.3%)	28.1% (13.7% - 46.7%)
Dostarlimab + Belrestotug 100 mg	30	63.3% (43.9% - 80.1%)	60.0% (40.6% - 77.3%)
Dostarlimab + Belrestotug 400 mg	32	65.6% (46.8% - 81.4%)	59.4% (40.6% - 76.3%)
Dostarlimab + Belrestotug 1000 mg	30	76.7% (57.7% - 90.1%)	63.3% (43.9% - 80.1%)

Data from the GALAXIES Lung-201 study as presented at the 2024 ESMO Congress[2][10].

Safety and Tolerability

The addition of belrestotug to dostarlimab resulted in an increase in treatment-related adverse events (TRAEs) and immune-related adverse events (irAEs) compared to dostarlimab monotherapy[10]. While these were generally considered manageable, the toxicity profile, particularly at higher doses, was a notable factor[15].

Adverse Event Category (Any Grade)	Dostarlimab Monotherapy (n=32)	Dostarlimab + Belrestotug 100 mg (n=30)	Dostarlimab + Belrestotug 400 mg (n=32)	Dostarlimab + Belrestotug 1000 mg (n=30)
Treatment- Emergent AEs (TEAEs)	91%	97%	97%	100%
Grade ≥ 3 TEAEs	44%	63%	50%	53%
Treatment- Related AEs (TRAEs)	59%	80%	84%	97%
Grade ≥ 3 TRAEs	16%	33%	22%	43%
Immune-Related AEs (irAEs)	19%	67%	56%	73%
Grade ≥ 3 irAEs	13%	30%	16%	37%

Data from the
GALAXIES
Lung-201
study[2][10].

Conclusion

The development of belrestotug (**MK-8282**) represents a significant effort in the exploration of the TIGIT/CD226 axis as a therapeutic target in immuno-oncology. While the combination of belrestotug and dostarlimab demonstrated promising activity in terms of objective response rates, the failure to achieve a meaningful improvement in progression-free survival in the GALAXIES Lung-201 trial ultimately led to the discontinuation of the program. The data from this and other TIGIT-targeting programs will be invaluable to the scientific community in understanding the complexities of the tumor microenvironment and the future of immuno-oncology drug development.

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